molecular formula C20H33N3O3S2 B12725694 Oxythiamine octyl disulfide CAS No. 84714-60-3

Oxythiamine octyl disulfide

Cat. No.: B12725694
CAS No.: 84714-60-3
M. Wt: 427.6 g/mol
InChI Key: IYMUXMQNHSEVET-MNDPQUGUSA-N
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Description

Oxythiamine octyl disulfide is a chemical compound with the molecular formula C20H33N3O3S2 It is a derivative of oxythiamine, which is an antivitamin that inhibits thiamine-dependent enzymes The compound features a disulfide bond, which is a sulfur-sulfur bond, and an octyl group, which is an eight-carbon alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxythiamine octyl disulfide typically involves the formation of a disulfide bond between two thiol groups. One common method is the oxidative coupling of thiols. For example, the thiol precursor can be oxidized using molecular oxygen in the presence of a catalyst to form the disulfide bond . Another method involves the reaction of organic halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) .

Industrial Production Methods

Industrial production of disulfides, including this compound, often employs scalable methods such as the reaction of alkyl halides with sodium thiosulfate in DMSO. This method is advantageous due to its simplicity and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Oxythiamine octyl disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The octyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the octyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Oxythiamine: A thiamine analogue that inhibits thiamine-dependent enzymes.

    Thiamine pyrophosphate (TPP): The active form of thiamine, involved in several metabolic pathways.

    Disulfiram: A compound containing a disulfide bond, used in the treatment of chronic alcoholism.

Uniqueness

Oxythiamine octyl disulfide is unique due to its combination of an oxythiamine moiety and an octyl disulfide group. This structure allows it to inhibit thiamine-dependent enzymes while also providing the stability and reactivity associated with disulfide bonds. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

CAS No.

84714-60-3

Molecular Formula

C20H33N3O3S2

Molecular Weight

427.6 g/mol

IUPAC Name

N-[(Z)-5-hydroxy-3-(octyldisulfanyl)pent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide

InChI

InChI=1S/C20H33N3O3S2/c1-4-5-6-7-8-9-12-27-28-19(10-11-24)16(2)23(15-25)14-18-13-21-17(3)22-20(18)26/h13,15,24H,4-12,14H2,1-3H3,(H,21,22,26)/b19-16-

InChI Key

IYMUXMQNHSEVET-MNDPQUGUSA-N

Isomeric SMILES

CCCCCCCCSS/C(=C(/C)\N(CC1=CN=C(NC1=O)C)C=O)/CCO

Canonical SMILES

CCCCCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO

Origin of Product

United States

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